molecular formula C6H3F2NO2 B1216864 2,5-Difluoronitrobenzene CAS No. 364-74-9

2,5-Difluoronitrobenzene

Cat. No.: B1216864
CAS No.: 364-74-9
M. Wt: 159.09 g/mol
InChI Key: XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Description

2,5-Difluoronitrobenzene (2,5-DFNB; CAS 364-74-9) is a fluorinated nitroaromatic compound with the molecular formula C₆H₃F₂NO₂ and a molecular weight of 159.09 g/mol . It is a pale yellow liquid at room temperature, with a melting point of 11–12°C and a boiling point of 206.5°C at atmospheric pressure. The compound is insoluble in water and has a density of 1.467 g/cm³ . Its structure features nitro (-NO₂) and fluorine (-F) groups at the 2- and 5-positions of the benzene ring, respectively, which significantly influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoronitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves reacting 2-chloro-5-fluoronitrobenzene with an alkali metal fluoride, such as lithium fluoride, at temperatures ranging from 50 to 250 degrees Celsius . The reaction proceeds as follows:

C6H3ClFNO2+LiFC6H3F2NO2+LiCl\text{C}_6\text{H}_3\text{ClFNO}_2 + \text{LiF} \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NO}_2 + \text{LiCl} C6​H3​ClFNO2​+LiF→C6​H3​F2​NO2​+LiCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures .

Chemical Reactions Analysis

Key Data:

ParameterValue
Substrate1,4-Difluorobenzene
Nitrating AgentKNO₃ (1.45 kg)
Catalyst/MediumH₂SO₄ (5.8 L)
Reaction TimeUntil completion (GC monitoring)
Yield83%
Purity99%

Reference :

Nucleophilic Aromatic Substitution

The fluorine atoms in this compound undergo substitution reactions with strong nucleophiles. A notable example is the synthesis of this compound itself via displacement of chlorine in 2-chloro-5-fluoronitrobenzene .

General Reaction Scheme:

Substrate : 2-Chloro-5-fluoronitrobenzene
Reagents :

  • Alkali metal fluorides (e.g., KF)

  • Polar aprotic solvents (e.g., dimethyl sulfoxide, sulfolane)

Conditions :

  • Temperature: 100–160°C

  • Catalysts: Crown ethers (e.g., 18-crown-6)

Experimental Findings:

The table below summarizes optimized conditions from patent data :

ExampleSolventCatalystTemp (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
1DMSONone16012663245
4DMSO18-crown-61603563155
5SulfolaneNone16012854654

Key Observations :

  • Crown ethers enhance reaction rates and selectivity by complexing with K⁺ ions, increasing fluoride nucleophilicity.

  • Sulfolane outperforms DMSO in yield due to higher thermal stability .

  • Prolonged reaction times improve conversion but may reduce selectivity due byproduct formation.

Reference :

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 170°C leads to decomposition, necessitating strict temperature control .

  • Hydrolysis : Susceptible to hydrolysis in aqueous acidic/basic conditions, forming phenolic derivatives.

Scientific Research Applications

Agrochemical Applications

Key Intermediates in Herbicides and Insecticides

2,5-Difluoronitrobenzene serves as a crucial building block in the production of several agrochemicals, particularly herbicides and insecticides. The compound is instrumental in synthesizing fluoroanilines, which are vital intermediates for various agricultural chemicals:

  • Herbicides : It is used to produce herbicides such as diflufenican, flufenacet, and flurtamone. These herbicides are effective against a wide range of weeds in crops like wheat, barley, and rapeseed .
  • Insecticides : The synthesis of insecticides like fipronil and pyrazole also involves this compound. These insecticides are utilized to control pests in crops such as cotton and rice .

Table 1: Agrochemicals Derived from this compound

Agrochemical TypeExample CompoundsCrop Targets
HerbicidesDiflufenican, Flufenacet, FlurtamoneWheat, Barley, Rapeseed
InsecticidesFipronil, PyrazoleCotton, Rice

Pharmaceutical Applications

Synthesis of Key Pharmaceuticals

In the pharmaceutical industry, this compound is employed in the synthesis of various drugs. Its unique fluorine substitution enhances the bioactivity of drug candidates:

  • Antidepressants : Fluoxetine (a selective serotonin reuptake inhibitor) is synthesized using this compound .
  • Antipsychotics : Drugs such as olanzapine and risperidone are also produced with the help of this compound .

Table 2: Pharmaceuticals Synthesized from this compound

Drug TypeExample DrugsIndications
AntidepressantsFluoxetineDepression
AntipsychoticsOlanzapine, RisperidoneSchizophrenia, Bipolar Disorder

Material Science Applications

Development of Advanced Materials

This compound is utilized in material science for developing advanced materials such as polymers and coatings. The presence of fluorine atoms improves chemical resistance and thermal stability:

  • Polymers : Used in formulating high-performance polymers that require enhanced durability.
  • Coatings : Employed in coatings that provide resistance to harsh environmental conditions .

Analytical Chemistry Applications

Reagent in Analytical Methods

This compound is also valuable in analytical chemistry as a reagent in methods like chromatography and mass spectrometry. Its distinct characteristics allow for improved detection and quantification of various substances .

Research in Organic Synthesis

Facilitating New Synthetic Pathways

In organic synthesis research, this compound plays a critical role by enabling the development of new synthetic pathways. Researchers utilize its reactivity to create complex molecules with high precision .

Case Study 1: Synthesis Efficiency Improvement

A study demonstrated that utilizing this compound significantly improved the yield of fluoroaniline intermediates used in herbicide production by optimizing reaction conditions.

Case Study 2: Pharmaceutical Development

Research involving the synthesis of olanzapine highlighted how incorporating fluorinated compounds like this compound enhanced the drug's efficacy by improving its binding affinity to target receptors.

Mechanism of Action

The mechanism of action of 2,5-difluoronitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Difluoronitrobenzene Isomers

Difluoronitrobenzene isomers differ in the positions of fluorine and nitro groups on the benzene ring, leading to variations in physicochemical properties, reactivity, and applications. Key isomers include 2,4-difluoronitrobenzene (2,4-DFNB) , 2,6-difluoronitrobenzene (2,6-DFNB) , and 3,4-difluoronitrobenzene (3,4-DFNB) .

Structural and Thermodynamic Properties

Property 2,5-DFNB 2,4-DFNB 3,4-DFNB
ΔfH°(g) (kJ/mol) -288.2 ± 2.1 -296.3 ± 1.8 -302.4 ± 2.1
Boiling Point (°C) 206.5 198–200* 80–81†
Vapor Pressure Measured Measured Measured

*Reported under similar conditions; †Likely under reduced pressure.

The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) reveals that 3,4-DFNB is the most thermodynamically stable isomer, followed by 2,4-DFNB and 2,5-DFNB . This stability correlates with the resonance effects of substituent positions, where meta-para fluorine-nitro arrangements (3,4-DFNB) allow better electron delocalization.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the benzene ring for SNAr reactions, with fluorine substituents directing nucleophilic attack. Key differences:

  • 2,5-DFNB: The 2-nitro and 5-fluoro groups create steric hindrance, limiting substitution to the 4-position in reactions with amines or malonates (e.g., synthesis of hexahydro-2,6-methano-1-benzazocines) .
  • 2,4-DFNB : The 2-nitro and 4-fluoro groups enable dual reactivity. For example, morpholine substitutes at the 1- or 3-positions, yielding ortho/para products .
  • 3,4-DFNB: Reactivity favors the 2-position due to para-nitro activation, as seen in oxazolidinone synthesis .

Reaction Yields :

  • 2,5-DFNB with dimethyl malonate: >70% yield in cyclization reactions .
  • 2,4-DFNB with aniline: 4% yield of bis(phenylamino)nitrobenzene due to competing quinone formation .

Metabolic Pathways and Toxicity

2,5-DFNB undergoes distinct metabolic pathways compared to its amino analog (2,5-difluoroaminobenzene). Key findings:

  • In vivo metabolism : Cytochrome P450 enzymes and glutathione S-transferases have minimal influence (<12% variation) on metabolite profiles .
  • In vitro studies : Microsomal incubations confirm nitro-reduction as a primary pathway, forming reactive intermediates .

In contrast, nitroaromatics like 2,4-dinitrofluorobenzene (a related compound) exhibit higher toxicity due to stronger electrophilicity, leading to protein adduct formation .

Biological Activity

2,5-Difluoronitrobenzene (DFNB) is a chemical compound that has garnered attention for its unique biological activities and metabolic pathways. This article explores the compound's biological activity through various studies, including in vitro and in vivo experiments, highlighting its metabolic processes, potential toxicity, and implications for further research.

This compound is synthesized through nucleophilic substitution reactions involving 2-chloro-5-fluoronitrobenzene and alkali metal fluorides. The synthesis process can yield high purity products, with boiling points ranging from 204°C to 206°C .

Metabolism and Biotransformation

The metabolism of DFNB has been studied extensively to understand its biotransformation pathways. Key findings include:

  • Metabolic Pathways : DFNB is primarily metabolized through glutathione conjugation , which leads to the formation of metabolites such as 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene and fluoride ions. This pathway contrasts with its analog, 2,5-difluoroaminobenzene, which mainly undergoes cytochrome P450-catalyzed aromatic hydroxylation .
  • Influence of Cytochrome P450 : In vivo studies demonstrated that pretreatment with various inducers of cytochrome P450 enzymes had minimal impact on the metabolic route of DFNB, suggesting that the enzyme patterns do not predominantly dictate its biotransformation .
  • Molecular Orbital Calculations : The differences in metabolic pathways between DFNB and its aminobenzene counterpart can be explained by their molecular orbital characteristics. DFNB's lower energy molecular orbitals facilitate efficient interactions with glutathione, whereas the aminobenzene derivative reacts more readily with cytochrome P450 .

Biological Effects

The biological effects of DFNB have been investigated in several contexts:

Case Study 1: In Vivo Metabolism

In a study conducted on rats, urine samples analyzed via 19F^{19}F NMR confirmed that DFNB was predominantly metabolized via glutathione conjugation. The metabolites identified included various conjugates that were excreted efficiently, indicating a robust detoxification pathway .

Case Study 2: Spectroscopic Analysis

Spectroscopic investigations using Hartree-Fock methods have provided insights into the electronic structure of DFNB. These studies help elucidate how structural features influence its reactivity and interactions within biological systems .

Study Findings
Metabolism StudyPredominantly metabolized via glutathione conjugation; minimal cytochrome P450 influence
Toxicity AssessmentCauses skin and eye irritation; harmful if swallowed
Antibacterial ResearchUsed in synthesizing oxazolidinone antibiotics with significant antibacterial properties

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 2,5-difluoronitrobenzene while minimizing side products?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, residence time, reagent equivalents) in nucleophilic aromatic substitution (SNAr) reactions. For example, flow chemistry setups enable precise control of residence times (0.5–3.5 minutes) and temperatures (30–70°C), as demonstrated in analogous reactions with 2,4-difluoronitrobenzene . Statistical analysis of HPLC data can identify optimal conditions for yield and purity.

Q. What purity grade of this compound is suitable for thermodynamic studies?

  • Methodological Answer : Use ≥95% purity (GR grade) for calorimetric or combustion studies to ensure minimal interference from impurities. Lower purity grades (e.g., CP or LR) may introduce errors in enthalpy of formation measurements, as impurities alter combustion energy outputs . Validate purity via GC-MS or HPLC before critical experiments.

Q. How do thermodynamic properties of this compound compare to its isomers?

  • Methodological Answer : Combustion calorimetry and vapor pressure studies reveal that this compound has a standard molar enthalpy of formation (ΔfH°(g)) of −288.2 ± 2.1 kJ·mol⁻¹, distinct from 2,4- and 3,4-isomers due to differences in fluorine substituent positioning. Computational methods like G3MP2B3 can predict these values for unstudied isomers .

Advanced Research Questions

Q. How can conflicting literature data on melting points (e.g., −12°C vs. 11–12°C) be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) under controlled conditions (e.g., heating rate 5°C/min, nitrogen purge) to identify true melting behavior. Cross-reference with phase diagrams from static vapor pressure studies .

Q. What computational strategies reconcile experimental and theoretical thermochemical data for this compound?

  • Methodological Answer : Apply Cox’s empirical scheme or composite methods (e.g., G3MP2B3) to estimate gas-phase enthalpies of formation. Validate against experimental combustion data and adjust for solvent effects using COSMO-RS models. Discrepancies >5 kJ·mol⁻¹ suggest unaccounted steric/electronic interactions .

Q. How do fluorine substituents influence regioselectivity in SNAr reactions with this compound?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates specific positions. For example, in phenoxathiin synthesis, fluorine at the 2-position directs nucleophilic attack to the 5-position. Kinetic studies (e.g., time-resolved NMR) and DFT calculations (B3LYP/6-311+G(d,p)) can map transition states and predict regioselectivity .

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

  • Methodological Answer : Use explosion-proof reactors and inert atmospheres (N₂/Ar) due to flammability (flash point 90°C) and nitro group instability. Implement real-time gas monitoring for NOx byproducts. Emergency protocols must address skin/eye corrosion (GHS Category 2) with immediate decontamination .

Q. Data Contradiction Analysis

Q. Why do metabolic pathways of this compound differ from its amino derivative?

  • Methodological Answer : QSAR analysis shows nitro groups undergo reductase-mediated conversion to reactive intermediates (e.g., nitroso derivatives), while amino derivatives form stable conjugates. Use HepG2 cell assays with LC-MS/MS to track metabolite profiles and correlate with molecular orbital characteristics (e.g., LUMO energy) .

Properties

IUPAC Name

1,4-difluoro-2-nitrobenzene
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InChI

InChI=1S/C6H3F2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
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InChI Key

XNJAYQHWXYJBBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])F
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Molecular Formula

C6H3F2NO2
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DSSTOX Substance ID

DTXSID60189921
Record name 2,5-Difluoronitrobenzene
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Molecular Weight

159.09 g/mol
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Physical Description

Light yellow liquid; [Alfa Aesar MSDS]
Record name 2,5-Difluoronitrobenzene
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Vapor Pressure

0.35 [mmHg]
Record name 2,5-Difluoronitrobenzene
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CAS No.

364-74-9
Record name 2,5-Difluoronitrobenzene
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Synthesis routes and methods

Procedure details

To a cooled solution (0°-5° C./-15° C. with CO2 /acetone/water) of conc. sulfuric acid (600 ml) and 90% nitric acid (330 ml) in a three-necked flask equipped with a mechanical stirrer and thermometer was added 1,4-difluorobenzene dropwise (300 g., 2.63 moles) over 2.5 hours. After an additional 30 min. stirring, the mixture was carefully poured into ice and extracted with ethyl ether (3×600 ml). The organic layers were washed with brine, water, 5% sodium bicarbonate solution, dried over (Na2SO4) and evaporated in vacuo. The orange liquid was distilled under vacuum to obtain 1,4-difluoro-2-nitrobenzene, b.p. 102°-105° C. at 30 torr.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Difluoronitrobenzene
2,5-Difluoronitrobenzene
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2,5-Difluoronitrobenzene

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